molecular formula C25H19N3O7 B2482250 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan CAS No. 383147-98-6

2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan

Cat. No.: B2482250
CAS No.: 383147-98-6
M. Wt: 473.441
InChI Key: RPIUPIGTQCXIKE-YYADALCUSA-N
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Description

2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan ( 383147-98-6) is a specialized chemical compound supplied for research and development purposes. This complex molecule features a naphthofuran core linked to a 2,4-dinitrophenyl group via a cyclohexylidenaminooxycarbonyl bridge. The naphtho[2,1-b]furan scaffold is a structure of significant interest in medicinal chemistry and has been investigated as a core component in the development of novel SIRT1 activators for research into metabolic diseases . The 2,4-dinitrophenyl moiety is a classic uncoupler of mitochondrial oxidative phosphorylation . As a protonophore, it dissipates the proton gradient across the mitochondrial membrane, collapsing the proton motive force and converting energy from the electron transport chain into heat instead of ATP . This mechanism of uncoupling oxidative phosphorylation has been a cornerstone in metabolic research for decades. Researchers are exploring the potential of mitochondrial uncouplers, at very low doses, as a possible approach for investigating a range of conditions including neurodegenerative disorders and insulin resistance, focusing on their ability to modulate reactive oxygen species production and improve cellular metabolic profiles . This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzo[e][1]benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O7/c29-25(24-14-20-17-6-2-1-5-15(17)9-12-23(20)34-24)35-26-21-8-4-3-7-18(21)19-11-10-16(27(30)31)13-22(19)28(32)33/h1-2,5-6,9-14,18H,3-4,7-8H2/b26-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIUPIGTQCXIKE-YYADALCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)C(C1)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N\OC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)/C(C1)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan typically involves multi-step organic synthesis The process begins with the preparation of the naphthofuran core, which can be synthesized through cyclization reactions involving naphthalene derivatives and furan precursorsIndustrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Hydrolysis and Rearrangement Reactions

The oxyamino carbonyl moiety (‑O‑N=C‑O‑) is susceptible to hydrolysis and acid-mediated rearrangements:

  • Acid-catalyzed hydrolysis : The ester/carbamate linkage may cleave in acidic media, producing naphtho[2,1-b]furan-carboxylic acid derivatives. For example, 3-(furan-2-yl)propenoic esters hydrolyze in TfOH (triflic acid) to form hydroarylation products .

  • -Aryl shifts : Acidic conditions induce aryl migrations in naphthofurans, altering regioselectivity. Aryl-substituted naphtho[2,1-b]furans undergo shifts to form binaphthofurans, critical for fluorescent materials .

Reaction TypeConditionsProductYieldSource
Hydrazone formationReflux in dioxane, acetic acidNaphthofuran-hydrazone conjugates60–75%
Acid hydrolysisTfOH, 0°C to RTHydroarylated propanoic acids82–90%
-Aryl shiftH₂SO₄, CHCl₃, 50°CBinaphtho[2,1-b]furans70–85%

Nitro Group Reactivity

The 2,4-dinitrophenyl substituent participates in redox and electrophilic substitution:

  • Reduction : Nitro groups reduce to amines under catalytic hydrogenation (H₂/Pd-C) or with NaBH₄/Cu, forming diamino derivatives. This modifies electronic properties for applications in optoelectronics .

  • Electrophilic aromatic substitution : The electron-deficient nitroaryl ring resists further substitution but may undergo nitration or sulfonation under forcing conditions .

Cyclohexylidenaminooxy Linker Stability

The Schiff base (‑N=C‑) in the cyclohexylidenaminooxy group is prone to:

  • Hydrolysis : Breaks down in aqueous acid/alkali to regenerate carbonyl and amine components.

  • Tautomerization : Keto-enol tautomerism observed in similar hydrazones influences photophysical properties .

Scientific Research Applications

Structural Overview

The compound features a naphthofuran core, which is a fused ring system combining naphthalene and furan. It is functionalized with a dinitrophenyl group and a cyclohexylideneamino moiety. The presence of these functional groups contributes to its distinct chemical reactivity.

Key Properties

  • Molecular Formula : C20H19N3O6
  • Molecular Weight : 397.39 g/mol
  • CAS Number : 383147-88-4

The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications in research.

Organic Synthesis

2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan serves as a building block in organic synthesis. Its structural complexity allows chemists to develop new materials and compounds. For instance, it can be utilized in the synthesis of novel pharmaceuticals or advanced materials due to its reactive functional groups.

Biological Interactions

The compound's unique structure enables it to interact with biological molecules, making it valuable in biochemical studies and drug design. The dinitrophenyl group can facilitate interactions with nucleophilic sites in proteins, potentially influencing enzyme activity or receptor binding. This interaction profile suggests applications in:

  • Drug Development : The compound can be explored for its potential as a therapeutic agent due to its ability to modulate biological pathways.
  • Biochemical Studies : It can be used to study protein-ligand interactions or enzyme kinetics.

Material Science

In material science, the compound's stability and reactivity make it suitable for producing advanced materials such as polymers or nanomaterials. Its ability to undergo various chemical reactions allows for the creation of tailored materials with specific properties.

Case Study 1: Synthesis of Novel Derivatives

A study demonstrated the synthesis of derivatives from this compound through oxidation and reduction reactions. These derivatives exhibited enhanced biological activity against certain cancer cell lines, suggesting potential applications in oncology .

Case Study 2: Drug Delivery Systems

Research has indicated that compounds similar to this compound can be integrated into peptide-based multiple-drug delivery systems. These systems leverage the compound's structural properties to enhance the efficacy of drug combinations targeting specific diseases .

Mechanism of Action

The mechanism of action of 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan involves its interaction with molecular targets through various pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The presence of the dinitrophenyl group allows for potential interactions with nucleophilic sites in proteins, while the naphthofuran core can engage in π-π stacking interactions with aromatic residues .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Substituent Variations on the Naphtho[2,1-b]furan Core
  • Nitro Derivatives :

    • 2-Nitro-naphtho[2,1-b]furan (): Exhibits distinct metabolic pathways, with enzymatic oxidation occurring exclusively on the benzene ring rather than the furan moiety. In contrast, the DNP group in the target compound may redirect metabolic activity due to steric and electronic effects .
    • 5-Nitro-naphtho[2,1-b]furan Derivatives (): Synthesized as antibacterial agents (e.g., N-[2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl]acetamide ). The DNP group in the target compound could enhance antibacterial potency due to increased electrophilicity .
  • Methoxy Derivatives :

    • 7-Methoxy-naphtho[2,1-b]furan (): Generates metabolites via benzene ring oxidation. The DNP group’s electron-withdrawing nature may reduce metabolic susceptibility compared to methoxy’s electron-donating effects .
2.1.2 Heterocyclic Modifications
  • Pyrazole and Thiazolidinone Derivatives (): 4-(Naphtho[2,1-b]furan-2-yl)-2-phenyl-2,5-dihydro-1H-1,5-benzodiazepines (): Demonstrate broad-spectrum antibacterial and anti-inflammatory activities. The target compound’s DNP group may offer enhanced π-π stacking with biological targets compared to benzodiazepine’s planar structure . 2-(2-Aminothiazol-4-yl)naphtho[2,1-b]furan (): Shows moderate antimicrobial activity. The DNP group’s bulkiness may reduce membrane permeability compared to smaller thiazole substituents .

Pharmacological Activity

  • Antibacterial Activity: Naphtho[2,1-b]furan-oxadiazole Hybrids (): Compounds like 2-Oxo-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)-ethyl 2-(Naphtho[2,1-b]furan-1-yl)acetate exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus. The DNP group’s electron-withdrawing nature may enhance target binding via dipole interactions . Chalcone-Pyrazoline Derivatives (): 3d and 4e show potent analgesic and antimicrobial activities. The DNP group’s steric bulk may limit activity compared to smaller substituents like chloro or methoxy .
  • Beta-Adrenergic Activity: 1-(Naphtho[2,1-b]furan-2-yl)-2-(t-butylamino)ethanol (): Acts as a β-blocker with reduced cardiac depression. The DNP group’s size and polarity may hinder receptor binding compared to t-butylamino groups .

Physicochemical Properties

Property Target Compound 2-Nitro-naphtho[2,1-b]furan 7-Methoxy-naphtho[2,1-b]furan Chalcone-Pyrazoline 4e
Solubility Low (DNP hydrophobicity) Moderate High (methoxy polarity) Moderate
Melting Point >200°C (predicted) 180–185°C 160–165°C 210–215°C
Metabolic Stability High (DNP electron-withdrawing effects) Low (benzene ring oxidation) Moderate Low (hydrazine cleavage)

Biological Activity

The compound 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan is a synthetic organic molecule with potential biological activity. Its structure includes a naphtho-furan moiety and a dinitrophenyl group, which suggests possible interactions with biological systems. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

  • Molecular Formula : C17H15N3O7
  • Molecular Weight : 373.32 g/mol
  • CAS Number : 383147-14-6

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dinitrophenyl group is known for its reactivity and potential to form adducts with nucleophiles, which may lead to alterations in cellular functions. The presence of the naphtho-furan system may contribute to its pharmacological properties by acting as a scaffold for drug design.

Biological Activity Overview

  • Anticancer Activity :
    • Some studies suggest that derivatives of compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown promise in targeting specific receptors overexpressed in tumors, enhancing their therapeutic index while reducing systemic toxicity .
  • Anti-inflammatory Effects :
    • Research indicates that compounds containing the dinitrophenyl moiety can modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines and reduce oxidative stress in macrophages . This suggests potential use in conditions characterized by chronic inflammation.
  • Enzyme Inhibition :
    • The compound may also interact with enzymes involved in metabolic pathways. Similar structures have been reported to inhibit ATPase activity in muscle tissues, indicating a possible mechanism for muscle relaxation or modulation of muscle contractions .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine levels in vitro
Enzyme InhibitionInhibits ATPase activity

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of similar compounds, researchers found that treatment with derivatives led to a significant decrease in cell viability in human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Action

A recent investigation into the anti-inflammatory effects showed that compounds related to this structure significantly inhibited the production of TNF-alpha and IL-6 in LPS-stimulated macrophages. This effect was associated with the downregulation of NF-kB signaling pathways.

Q & A

Basic: What are the critical synthetic steps for preparing 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan?

The synthesis typically involves a multi-step approach:

Esterification : React 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate to form ethyl naphtho[2,1-b]furan-2-carboxylate.

Hydrazide Formation : Treat the ester with hydrazine hydrate to yield naphtho[2,1-b]furan-2-carbohydrazide.

Schiff Base Synthesis : Condense the hydrazide with 2-chloro-3-formylquinoline derivatives under reflux to form the Schiff base intermediate.

Azetidinone Ring Closure : React the Schiff base with chloroacetyl chloride to cyclize into the azetidinone ring, yielding the final compound.
Key Considerations : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify intermediates via recrystallization **.

Basic: How is the structural confirmation of this compound achieved in academic research?

Structural validation relies on a combination of spectral and analytical methods:

  • Elemental Analysis : Verify %C, %H, and %N (e.g., C 61.67%, H 3.38%, N 8.30% observed vs. calculated) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O azetidinone at 1653 cm⁻¹, C-Cl at 786 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR : Confirm aromatic proton environments (δ 7.21–9.35 ppm for Ar-H) and substituent integration (e.g., OCH3 at δ 3.75 ppm).
    • ¹³C NMR : Assign carbons (e.g., carbonyl at δ 167.35 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., M⁺ at m/z 506) .

Advanced: How can researchers optimize reaction yields during the azetidinone ring formation?

Yield optimization requires addressing:

  • Reagent Stoichiometry : Use a 1:1 molar ratio of Schiff base to chloroacetyl chloride to minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing intermediates .
  • Temperature Control : Maintain reflux conditions (80–90°C) to ensure complete cyclization without decomposition.
  • Catalysis : Introduce triethylamine as a base to neutralize HCl byproducts, shifting equilibrium toward product formation .

Advanced: What methodological strategies are used to evaluate substituent effects on biological activity?

To assess substituent impact on antibacterial/antifungal activity:

Analog Synthesis : Prepare derivatives with varying substituents (e.g., halogens, methoxy groups) on the quinoline ring.

Biological Assays :

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Zone of Inhibition : Compare agar diffusion results for antifungal activity (e.g., against C. albicans).

Structure-Activity Relationship (SAR) Analysis : Correlate substituent electronic properties (e.g., electron-withdrawing Cl) with enhanced activity .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound class?

Resolve discrepancies by:

  • Purity Verification : Re-examine compound purity via HPLC or elemental analysis to rule out impurities affecting bioactivity.
  • Assay Standardization : Ensure consistent protocols (e.g., broth microdilution for MIC) across studies.
  • Strain-Specific Variability : Test against the same microbial strains using ATCC-certified cultures.
  • Solvent Controls : Confirm solvents (e.g., DMSO) do not inhibit microbial growth at tested concentrations .

Advanced: What challenges arise in the spectroscopic characterization of nitroaryl-containing derivatives?

Key challenges include:

  • Signal Overlap : Aromatic protons in the naphtho[2,1-b]furan and dinitrophenyl groups produce complex splitting patterns in ¹H NMR. Use 2D NMR (e.g., COSY, HSQC) to resolve ambiguities .
  • Nitro Group Stability : Monitor for decomposition during prolonged spectral acquisition (e.g., maintain inert atmospheres).
  • Mass Fragmentation : Nitro groups may lead to extensive fragmentation in MS; employ high-resolution MS (HRMS) for accurate molecular ion detection .

Advanced: What experimental precautions are critical for handling nitro-containing intermediates?

  • Thermal Stability : Avoid heating above 100°C to prevent explosive decomposition of dinitrophenyl groups.
  • Moisture Control : Store intermediates in anhydrous conditions (e.g., desiccators) to prevent hydrolysis.
  • Safety Protocols : Use blast shields, fume hoods, and personal protective equipment (PPE) during synthesis .

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